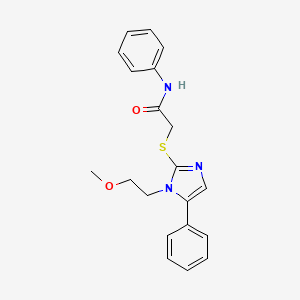
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound notable for its versatile chemical properties. Its intricate structure allows it to engage in various biochemical reactions and has prompted research into its applications in diverse fields such as medicine, biology, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step procedures:
Formation of 1-(2-methoxyethyl)-5-phenyl-1H-imidazole: : This step involves the condensation of benzaldehyde with glyoxal and ammonium acetate to form the imidazole ring, followed by the addition of 2-methoxyethylamine.
Thioacetamide Addition: : The thioacetamide moiety is introduced via a nucleophilic substitution reaction using an appropriate sulfurating agent.
N-Phenylacetamide Formation: : Finally, the N-phenyl group is appended through acylation using phenyl isocyanate or a related reagent under controlled conditions.
Industrial Production Methods
On an industrial scale, these synthetic routes are optimized to maximize yield and purity while minimizing cost and environmental impact. This optimization often includes the use of catalysts, advanced purification techniques, and large-scale reactors designed for efficient heat and mass transfer.
Análisis De Reacciones Químicas
Types of Reactions
The compound can participate in several types of chemical reactions:
Oxidation: : It can be oxidized under controlled conditions to introduce oxygen-containing functionalities.
Reduction: : Reduction of certain functional groups within the compound can alter its reactivity and biological activity.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents like potassium permanganate.
Reducing agents such as sodium borohydride.
Substituents like alkyl halides for substitution reactions.
Major Products
Products of these reactions vary depending on the reactants and conditions but can include hydroxylated, alkylated, or dehalogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, it serves as a valuable intermediate in the synthesis of other complex molecules and can act as a ligand in coordination chemistry.
Biology
The compound has been explored for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine
Industry
Industrially, it can be utilized in the development of advanced materials, including polymers with specialized properties.
Mecanismo De Acción
The precise mechanism by which this compound exerts its biological effects is still under investigation. it is believed to involve the following:
Molecular Targets: : Likely targets include enzymes involved in metabolic pathways and cellular receptors that mediate signal transduction.
Pathways: : By binding to these targets, it can modulate various biochemical pathways, leading to changes in cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2-((1H-imidazol-2-yl)thio)-N-phenylacetamide
2-((5-phenyl-1H-imidazol-2-yl)thio)-N-benzylacetamide
Uniqueness
The unique aspect of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide lies in the presence of the 2-methoxyethyl group, which can significantly alter its solubility, reactivity, and biological activity compared to other similar imidazole derivatives.
Propiedades
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-13-12-23-18(16-8-4-2-5-9-16)14-21-20(23)26-15-19(24)22-17-10-6-3-7-11-17/h2-11,14H,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIFXQCRCDHZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
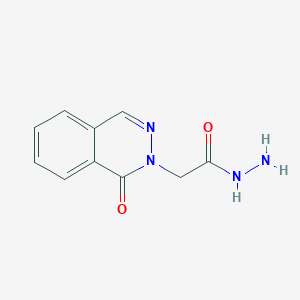
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2955365.png)
![2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2955366.png)
![3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2955367.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2955368.png)
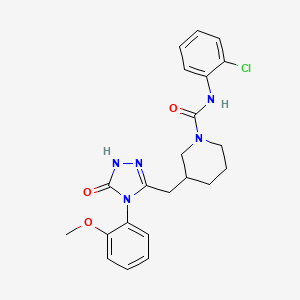
![3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2955374.png)
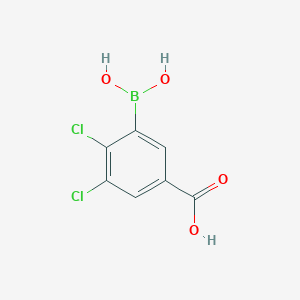
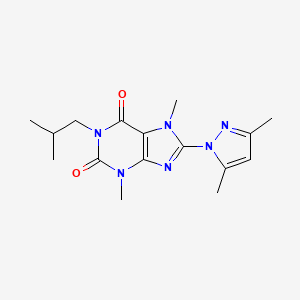
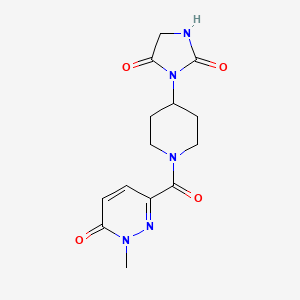
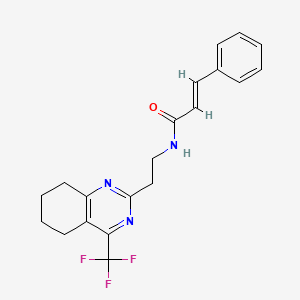
![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/new.no-structure.jpg)
![[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2955384.png)
![3-[1-(3-phenoxypropanesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2955386.png)
